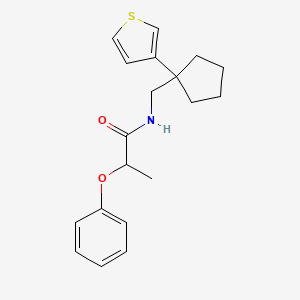

2-苯氧基-N-((1-(噻吩-3-基)环戊基)甲基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide, has been achieved through the cyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .

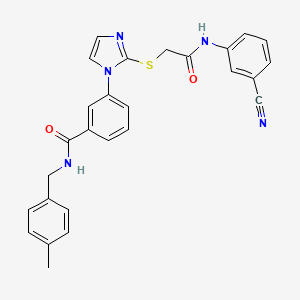

Molecular Structure Analysis

The molecular formula of 2-phenoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)propanamide is C19H23NO2S . The InChI code is InChI=1S/C19H23NO2S/c1-15(22-17-7-3-2-4-8-17)18(21)20-14-19(10-5-6-11-19)16-9-12-23-13-16/h2-4,7-9,12-13,15H,5-6,10-11,14H2,1H3,(H,20,21) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives are mainly based on heterocyclization of functionalized alkynes . These cyclization reactions leading to thiophenes have been performed under mild conditions in classical organic solvents .

科学研究应用

药代动力学和代谢

一项研究重点关注相关化合物 S-1 的药代动力学和代谢,S-1 是一种选择性雄激素受体调节剂 (SARM)。这项研究探索了其作为雄激素依赖性疾病治疗剂的潜力。该研究揭示了 S-1 在大鼠体内如何吸收、分布、代谢和排泄的见解,为临床前研究中类似丙酰胺化合物的进一步开发奠定了基础 (Wu et al., 2006).

抗菌和抗真菌特性

另一项研究从 Jolyna laminarioides 中分离出化合物,包括 2-[丙酰胺-2'-甲氧羰基]苯甲酸甲酯。该化合物对大肠杆菌和志贺氏菌表现出抑制活性,表明具有潜在的抗菌应用 (Atta-ur-rahman et al., 1997).

聚合物化学中的热稳定性

对源自可再生酚的氰酸酯树脂的研究,包括那些带有甲氧基的树脂,已经表明对耐高温材料的开发具有影响。此类研究对于推进材料科学至关重要,特别是在创造具有增强热稳定性的聚合物方面 (Harvey et al., 2015).

用于阿尔茨海默氏症检测的放射性标记化合物

一项研究合成了 [11C]PBD150,一种放射性标记的谷氨酰环化酶抑制剂,它可能被用于检测阿尔茨海默氏症。这说明了丙酰胺衍生物在开发神经系统疾病诊断工具中的应用 (Brooks et al., 2015).

抗炎和抗氧化应用

对包括各种丙酰胺衍生物在内的新型酚类化合物进行的研究显示出抗炎活性。这表明此类化合物在治疗炎症相关疾病中具有潜在的治疗应用 (Ren et al., 2021).

用于癌症治疗的组蛋白脱乙酰酶抑制

一系列 N-羟基-3-苯基-2-丙烯酰胺,在结构上与丙酰胺相关,被合成为人组蛋白脱乙酰酶的抑制剂,在癌症治疗中显示出潜力。这突出了丙酰胺衍生物在开发新型抗癌药物中的作用 (Remiszewski et al., 2003).

作用机制

Target of Action

Boronic acids and their esters, which this compound may be related to, are often used in the design of new drugs and drug delivery devices .

Mode of Action

It’s worth noting that boronic acids and their esters are generally involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which this compound might be involved in, is known to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

It’s worth noting that boronic acids and their esters are often used in the design of new drugs and drug delivery devices .

Action Environment

It’s important to note that these compounds are only marginally stable in water and their reaction rate is considerably accelerated at physiological ph .

属性

IUPAC Name |

2-phenoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-15(22-17-7-3-2-4-8-17)18(21)20-14-19(10-5-6-11-19)16-9-12-23-13-16/h2-4,7-9,12-13,15H,5-6,10-11,14H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNNWTIEJUCPBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1(CCCC1)C2=CSC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2530279.png)

![N-(1-cyanocyclohexyl)-2-[(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2530280.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2530283.png)

![1,3,7-trimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2530286.png)

![ethyl 4-[3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2530287.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2530288.png)

![ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2530289.png)

![2-Phenyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2530291.png)

![3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2530296.png)